molecular formula C20H19ClFN3O2 B5065231 3-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione

3-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione

Cat. No.: B5065231
M. Wt: 387.8 g/mol
InChI Key: HGDVRYUQXFNFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring substituted with a 3-chlorophenyl group and a pyrrole ring substituted with a 4-fluorophenyl group. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 3-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps. One common method includes the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.

    Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence signaling pathways related to its biological effects .

Comparison with Similar Compounds

Similar compounds include other piperazine and pyrrole derivatives. For example:

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of 3-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2/c21-14-2-1-3-17(12-14)23-8-10-24(11-9-23)18-13-19(26)25(20(18)27)16-6-4-15(22)5-7-16/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDVRYUQXFNFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.